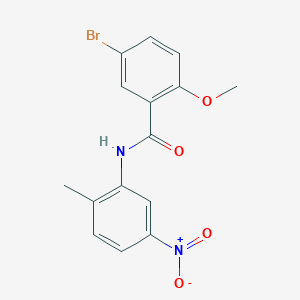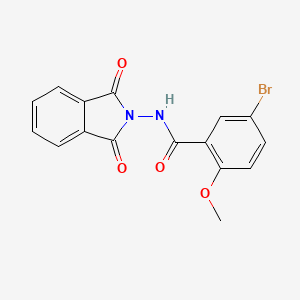
5-bromo-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzamide
Overview
Description
5-Bromo-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzamide is a chemical compound with a complex molecular structure It belongs to the class of benzamides and contains bromine, methoxy, and isoindolone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting with the bromination of the corresponding benzamide precursor. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and methoxy groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-bromo-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzamide has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, agrochemicals, and other chemical products. Its unique properties make it suitable for a range of applications.
Mechanism of Action
The mechanism by which 5-bromo-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and biological activity. The compound may modulate various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
5-Bromo-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide
4-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Uniqueness: Compared to similar compounds, 5-bromo-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-bromo-N-(1,3-dioxoisoindol-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c1-23-13-7-6-9(17)8-12(13)14(20)18-19-15(21)10-4-2-3-5-11(10)16(19)22/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFBAOHICBGVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-CYCLOHEXYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3647548.png)

![ethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3647558.png)
![Ethyl 2-{[(1,3-benzodioxol-5-ylcarbonyl)carbamothioyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3647562.png)
![4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B3647565.png)
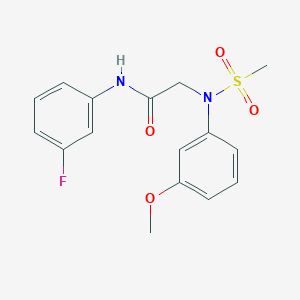
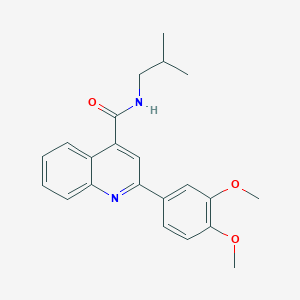
![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3647599.png)
![N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B3647602.png)

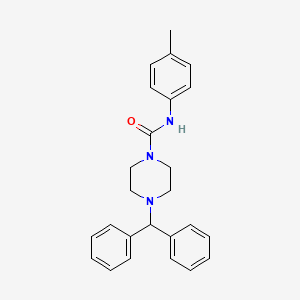
![N-cyclohexyl-4-[(3-oxo-3-phenylpropyl)amino]benzamide](/img/structure/B3647614.png)
![2-[(4-bromophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3647628.png)
